XLogP3 Lipophilicity Differential vs. the Closest Regioisomer (4-(4-Methylpiperidin-1-yl)-2-phenylquinazoline, CAS 307544-24-7)
The computed partition coefficient (XLogP3) for 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is 5.0, whereas the closest regioisomer, 4-(4-methylpiperidin-1-yl)-2-phenylquinazoline (CAS 307544-24-7), records an XLogP3 of 5.2 [1][2]. The ΔXLogP3 of −0.2 indicates that the target compound is slightly less lipophilic than its regioisomer, despite possessing the identical molecular formula (C₂₀H₂₁N₃) and molecular weight (303.4 g/mol).
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | 4-(4-Methylpiperidin-1-yl)-2-phenylquinazoline (CAS 307544-24-7), XLogP3 = 5.2 |
| Quantified Difference | ΔXLogP3 = −0.2 (target is 0.2 log units less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); identical method applied to both compounds. |
Why This Matters
A ΔXLogP3 of 0.2 can influence membrane permeability and non-specific binding in cell-based assays; for procurement, selecting the correct regioisomer ensures experimental reproducibility when lipophilicity is a critical parameter.
- [1] PubChem. 6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline. Compound Summary CID 2047110. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. 4-(4-Methyl-1-piperidinyl)-2-phenylquinazoline. Compound Summary CID 719693. National Center for Biotechnology Information. Accessed May 2026. View Source
